5-(Pentafluoroethyl)pyrimidine-2-carbonitrile
Description
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile (CAS: 1816290-25-1) is a fluorinated pyrimidine derivative with the molecular formula C₇H₂F₅N₃ and a molecular weight of 223.10 g/mol. It is characterized by a pyrimidine ring substituted with a pentafluoroethyl (-C₂F₅) group at the 5-position and a cyano (-CN) group at the 2-position. The compound exists as a yellow viscous liquid under standard conditions and is categorized under the customs code 2933599590 .
Properties
CAS No. |
1816290-25-1 |
|---|---|
Molecular Formula |
C7H2F5N3 |
Molecular Weight |
223.10 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H2F5N3/c8-6(9,7(10,11)12)4-2-14-5(1-13)15-3-4/h2-3H |
InChI Key |
GGNFRHPEYLAGFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentafluoroethyl)pyrimidine-2-carbonitrile typically involves the reaction of pentafluoroethyl-substituted precursors with pyrimidine derivatives under specific conditions. One common method includes the use of pentafluoroethyl iodide and a pyrimidine-2-carbonitrile derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 5-(Pentafluoroethyl)pyrimidine-2-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The pentafluoroethyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the pentafluoroethyl group.
Scientific Research Applications
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Pentafluoroethyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied as an inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis and cancer progression . The compound’s effects are mediated through binding to the active site of the target protein, disrupting its normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section provides a comparative analysis of 5-(pentafluoroethyl)pyrimidine-2-carbonitrile with analogous pyrimidine-2-carbonitrile derivatives and related heterocycles. Key differences in substituents, physicochemical properties, and reactivity are highlighted.
Structural Analogues
Key Observations :
- Substituent Effects: The pentafluoroethyl group in the target compound enhances lipophilicity and electron-withdrawing capacity compared to phenyl or pyridinyl substituents.
- Physical State : Fluorinated derivatives (e.g., pentafluoroethyl or trifluoromethyl) tend to exhibit lower melting points, favoring liquid states, whereas aryl-substituted analogues are typically solids .
Reactivity and Electrophilicity
Studies on pyrimidine-2-carbonitrile derivatives (e.g., 5-(4-fluorophenyl)pyrimidine-2-carbonitrile) demonstrate that the cyano group at position 2 significantly enhances electrophilicity, facilitating nucleophilic attacks in metabolic or synthetic pathways . In human liver microsomes, such compounds undergo glutathione conjugation, with reactivity modulated by substituents:
- Electron-withdrawing groups (e.g., -CF₃, -C₂F₅) increase electrophilicity, accelerating metabolite formation.
- Electron-donating groups (e.g., -OCH₃ in pyridinyl derivatives) reduce reactivity .
The pentafluoroethyl group in the target compound likely amplifies this electrophilic character compared to less fluorinated analogues, as seen in its higher predicted metabolic lability.
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